molecular formula C6H6BF3KN B7910090 Potassium (2-aminophenyl)trifluoroboranuide

Potassium (2-aminophenyl)trifluoroboranuide

Cat. No.: B7910090
M. Wt: 199.03 g/mol
InChI Key: KOLBRTYWPOOMRI-UHFFFAOYSA-N
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Description

Potassium (2-aminophenyl)trifluoroboranuide is an organotrifluoroborate salt of significant interest in modern organic synthesis. With the molecular formula C6H6BF3KN and a molecular weight of 199.02 g/mol, this compound belongs to a class of reagents known for their exceptional stability toward moisture and oxygen compared to traditional, more reactive organoboranes such as boronic acids . This enhanced stability simplifies handling and storage, which are recommended under sealed, dry conditions at 2-8°C . The primary research application of this compound is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . In these palladium-catalyzed reactions, potassium organotrifluoroborates act as effective nucleophilic partners, coupling with organic halides or triflates. Their utility is characterized by high functional group tolerance and excellent yields, making them attractive building blocks for the synthesis of complex molecules, including those with potential pharmaceutical value . The presence of the aromatic amine functional group on the benzene ring provides a versatile handle for further chemical modifications, allowing researchers to elaborate upon the molecule's structure for the synthesis of diverse targets. As with all reagents of this class, this compound is intended for Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

potassium;(2-aminophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLBRTYWPOOMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Dissolution : 2-Aminophenylboronic acid (1.0 equiv) is dissolved in acetone at 0–5°C.

  • Addition of KHF₂ : Aqueous KHF₂ (3.0 equiv) is added dropwise under vigorous stirring.

  • Stirring : The mixture is stirred for 12–24 hours at room temperature.

  • Isolation : The precipitate is filtered, washed with cold acetone, and dried under vacuum.

Key Parameters:

ParameterOptimal ConditionImpact on Yield
SolventAcetone/H₂O (3:1)Maximizes solubility
Temperature25°CPrevents decomposition
Equivalents of KHF₂3.0Ensures complete conversion

Yield : 75–90%. Purity : >95% (by ¹H NMR).

Grignard Reagent-Mediated Synthesis

This method employs a Grignard reagent to generate the boronate intermediate, followed by fluorination with KHF₂.

Reaction Steps:

  • Formation of Boronate :

    • 2-Aminophenylmagnesium bromide (1.2 equiv) reacts with triisopropyl borate (1.0 equiv) at −78°C in tetrahydrofuran (THF).

  • Fluorination :

    • The boronate intermediate is treated with KHF₂ (3.0 equiv) in acetone/water.

  • Workup :

    • The product is precipitated with diethyl ether and recrystallized.

Advantages:

  • Suitable for sterically hindered substrates.

  • Enables access to enantiomerically pure trifluoroborates via chiral Grignard reagents.

Yield : 60–75%. Limitation : Requires strict anhydrous conditions.

Transition-Metal-Free Borylation of Aryl Halides

Aryl bromides or iodides can be directly borylated using bis-boronic acid (BBA) under mild conditions.

Procedure:

  • Reaction Setup :

    • 2-Aminoaryl bromide (1.0 equiv), BBA (1.5 equiv), and K₂CO₃ (2.0 equiv) are mixed in dimethylformamide (DMF).

  • Heating :

    • The mixture is heated at 80°C for 24 hours.

  • Isolation :

    • The product is precipitated with water and purified via recrystallization.

Mechanistic Insight:

  • Radical intermediates are implicated, as evidenced by inhibition studies with TEMPO.

Yield : 70–85%. Scope : Compatible with electron-deficient and electron-rich aryl halides.

Catalytic Cross-Coupling with Thioimidate Transfer Reagents

Palladium-catalyzed cross-coupling of boronic acids with thioimidates offers a versatile route.

Protocol:

  • Catalytic System :

    • Pd(OAc)₂ (5 mol%), CuI (10 mol%), and 1,10-phenanthroline (10 mol%) in THF.

  • Reaction :

    • 2-Aminophenylboronic acid (1.0 equiv) reacts with thioimidate (1.2 equiv) at 60°C for 6 hours.

  • Fluorination :

    • The intermediate is treated with KHF₂ to yield the trifluoroborate.

Yield : 80–92%. Advantage : Tolerates nitriles, esters, and halides.

Nucleophilic Substitution of Azido Derivatives

Azido intermediates can be converted to trifluoroborates via nucleophilic substitution.

Steps:

  • Azide Formation :

    • 2-Aminophenyl bromide reacts with NaN₃ (2.0 equiv) in DMSO at 80°C.

  • Substitution :

    • The azide is treated with KHF₂ (3.0 equiv) in acetone/water.

Yield : 85–98%. Caution : Azides require careful handling due to explosivity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct KHF₂ Reaction75–90>95Simplicity, scalabilityLimited to boronic acid availability
Grignard Approach60–7590Chiral synthesisMoisture-sensitive conditions
Transition-Metal-Free70–8585Broad substrate scopeRadical side reactions
Catalytic Cross-Coupling80–92>95Functional group toleranceHigh catalyst loading
Azide Substitution85–9890High yieldsSafety concerns with azides

Chemical Reactions Analysis

Types of Reactions

Potassium (2-aminophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds, boronic acids, and boronate esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

Potassium (2-aminophenyl)trifluoroboranuide is primarily utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a boron reagent that facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. It allows for the coupling of aryl halides with aryl or alkenyl boron compounds under mild conditions.

Medicinal Chemistry

This compound plays a pivotal role in:

  • Development of Pharmaceutical Intermediates: It is employed to synthesize active pharmaceutical ingredients (APIs) due to its ability to form complex organic structures that can lead to biologically active molecules.
  • Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit selective toxicity towards cancer cells, making it a candidate for further investigation in cancer therapies.

Material Science

In material science, this compound is used in:

  • Preparation of Advanced Materials: It contributes to the synthesis of polymers and nanomaterials with specific properties tailored for applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The findings revealed that these compounds could inhibit the growth of various cancer cell lines while sparing healthy cells, highlighting their potential as therapeutic agents.

Case Study 2: Synthesis of Biologically Active Molecules

Research demonstrated the effectiveness of this compound in synthesizing novel inhibitors targeting enzymes involved in cancer metabolism. The reactions facilitated by this compound yielded compounds with significant biological activity, underscoring its importance in drug discovery.

Mechanism of Action

The mechanism of action of potassium (2-aminophenyl)trifluoroboranuide involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound interacts with metal catalysts, such as palladium or nickel, to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in various chemical transformations .

Comparison with Similar Compounds

Positional Isomers: Amino-Substituted Phenyltrifluoroborates

  • Potassium (3-aminophenyl)trifluoroboranuide (CAS: 1160186-73-1): A meta-substituted isomer with a molecular weight of 212.17 g/mol and purity of 95% . Reactivity differences arise from electronic effects: the meta-amino group exerts a weaker electron-donating influence than ortho-substitution.

Halogen-Substituted Derivatives

  • Potassium 2-chlorophenyltrifluoroborate (CAS: N/A; MDL: MFCD09993172):
    • The chloro group is electron-withdrawing, lowering electron density on the phenyl ring and reducing oxidative addition rates in palladium-catalyzed reactions .
    • Molecular weight: 230.46 g/mol (C₆H₄BClF₃K).
  • Potassium (2,4-dichlorophenyl)trifluoroboranuide (CAS: 192863-38-0):
    • Higher molecular weight (252.9 g/mol ) and enhanced stability due to two electron-withdrawing Cl groups .
    • Used in reactions requiring deactivated aryl partners.

Bromo- and Methoxy-Substituted Analogues

  • Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide (CAS: 2639324-77-7):
    • Molecular weight: 292.9 g/mol (C₇H₆BBrF₃O·K) .
    • The bromo group facilitates oxidative addition, while the methoxy group (-OCH₃) enhances solubility in polar solvents.
  • Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide :
    • Contains a methoxycarbonyl group, increasing steric bulk and directing cross-coupling to specific positions .

Heterocyclic and Functionalized Derivatives

  • Potassium 2-(azidomethyl)phenyltrifluoroborate (CAS: 898544-48-4):
    • Features an azido (-N₃) group, enabling click chemistry applications.
    • Molecular weight: 259.14 g/mol (C₇H₆BF₃KN₃) .
  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: N/A):
    • The trifluoromethoxy (-OCF₃) group imparts strong electron-withdrawing effects, reducing reactivity in nucleophilic substitutions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Substituent
Potassium (2-aminophenyl)trifluoroboranuide C₆H₅BF₃KN ~212.03 95% N/A -NH₂ (ortho)
Potassium (3-aminophenyl)trifluoroboranuide C₆H₅BF₃KN 212.17 95% 1160186-73-1 -NH₂ (meta)
Potassium 2-chlorophenyltrifluoroborate C₆H₄BClF₃K 230.46 95% N/A -Cl (ortho)
Potassium (2,4-dichlorophenyl)trifluoroboranuide C₆H₃BCl₂F₃K 252.90 95% 192863-38-0 -Cl (ortho, para)
Potassium 2-bromo-5-methoxyphenyltrifluoroboranuide C₇H₆BBrF₃O·K 292.90 95% 2639324-77-7 -Br (ortho), -OCH₃ (para)

Biological Activity

Potassium (2-aminophenyl)trifluoroboranuide is a compound of increasing interest in the field of medicinal chemistry and organic synthesis. Its unique trifluoroborate structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : Potassium (2-aminophenyl)(trifluoro)borate(1-)
  • Molecular Formula : C₆H₆BF₃N·K
  • Molecular Weight : 199.02 g/mol
  • CAS Number : 1160186-73-1
  • Purity : 95%

Structural Characteristics

The compound features a trifluoroborate group attached to a 2-aminophenyl moiety, which enhances its reactivity and solubility in various solvents. The presence of fluorine atoms increases the electrophilicity of the boron atom, making it suitable for nucleophilic attack in synthetic reactions.

This compound exhibits several biological activities, primarily related to its role as a reagent in organic synthesis. Its derivatives have been studied for their potential immunomodulatory effects and applications in cancer therapy.

  • Immunomodulatory Properties : Research indicates that compounds derived from trifluoroborates can modulate immune responses. For instance, they have been shown to enhance the efficacy of certain drugs by facilitating the formation of complex structures that interact with biological targets .
  • Anticancer Activity : Some studies have demonstrated that trifluoroborate-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. This is particularly relevant in the context of developing targeted therapies for various cancers .

Case Study 1: Enhanced Suzuki-Miyaura Coupling

A notable study highlighted the use of this compound in Suzuki-Miyaura coupling reactions, which are critical for forming biaryl compounds used in pharmaceuticals. The study reported improved yields and reaction conditions when using this trifluoroborate compared to traditional methods, suggesting its utility in synthesizing biologically active molecules .

Case Study 2: Antitumor Activity

In a preclinical study, derivatives of this compound were evaluated for their antitumor properties. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through further biochemical assays .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationEnhances immune response; potential use in combination therapies
Anticancer ActivityInhibits tumor growth; induces apoptosis
Synthetic ApplicationsFacilitates Suzuki-Miyaura coupling; improves yield

Table 2: Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Biological Activity
This compound199.02Immunomodulatory, Anticancer
Potassium (3-aminophenyl)trifluoroboranuide184.01Anticancer
Potassium (5-bromothiophen-2-yl)trifluoroboranuide268.9Antimicrobial

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